Structural Distinction from Chloro-Analog: Ivabradine Impurity 1 (Bromo) vs. Chloropropyl Impurity in HPLC Resolution
Ivabradine Impurity 1 (CAS 1428869-91-3) contains a bromopropyl substituent (C₁₅H₁₈BrNO₃, MW 340.21) , whereas a related chloro-analog impurity (CAS 85175-65-1) contains a chloropropyl group (C₁₅H₂₀ClNO₃, MW 297.8) [1]. The mass difference of 42.4 g/mol enables unambiguous differentiation via LC-MS detection, and the distinct halogen substituents produce different retention times under reversed-phase HPLC conditions, requiring impurity-specific reference standards for accurate peak identification and quantitation in pharmaceutical analysis [2]. Using the incorrect halogenated impurity reference standard (e.g., chloro-analog instead of bromo-Impurity 1) would lead to misidentification of impurity peaks and inaccurate quantitation in stability-indicating methods.
| Evidence Dimension | Molecular structure and mass differentiation |
|---|---|
| Target Compound Data | C₁₅H₁₈BrNO₃, MW 340.21 g/mol, bromopropyl substituent |
| Comparator Or Baseline | Chloro-analog impurity (CAS 85175-65-1): C₁₅H₂₀ClNO₃, MW 297.8 g/mol, chloropropyl substituent |
| Quantified Difference | MW difference: +42.4 g/mol (bromo vs. chloro); distinct halogen (Br vs. Cl) |
| Conditions | Structural characterization; applicable to LC-MS detection and reversed-phase HPLC separation |
Why This Matters
This structural distinction ensures unambiguous identification via LC-MS and prevents cross-interference in HPLC methods, which is critical for accurate impurity quantitation in regulatory submissions.
- [1] Veeprho. Ivabradine Impurity 1 (CAS 85175-65-1): C₁₅H₂₀ClNO₃, MW 297.8 g/mol. View Source
- [2] Gülşen B, Ertürk Toker S. Analytical Methods. 2025;17:1111-1124. HPLC separation of ivabradine process impurities including halogenated derivatives. View Source
